3-(4-Bromopyrazol-1-yl)-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Bromopyrazol-1-yl)propan-1-ol” is a compound with the molecular formula C6H9BrN2O. It has an average mass of 205.053 Da and a monoisotopic mass of 203.989822 Da .
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromopyrazol-1-yl)-6-methylpyridazine” were not found, pyrazolines are generally synthesized from chalcones and p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromopyrazol-1-yl)propan-1-ol” consists of a bromopyrazolyl group attached to a propanol group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromopyrazol-1-yl)propan-1-ol” include a molecular formula of C6H9BrN2O, an average mass of 205.053 Da, and a monoisotopic mass of 203.989822 Da .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Process : The compound 3-Bromo-6-methylpyridazine, a related compound, was synthesized from CH3COCH2CH2COOH through cyclization with hydrazine hydrate, dehydrogenation, and substitution reactions. This synthesis route is noted for its efficiency in producing 3-bromo-6-methylpyridazine, characterized by 1HNMR and MS-ESI techniques (Xin Bing-wei, 2008).
Chemical Characterization and Complex Formation : Complexes of palladium(II) with new polydentate nitrogen ligands, including compounds related to 3-(4-Bromopyrazol-1-yl)-6-methylpyridazine, were synthesized and characterized. These complexes demonstrated dynamic behavior involving Pd-N bond rupture, providing insights into their chemical properties (F. Gómez-de la Torre et al., 1998).
Rotational Barrier Studies : A study on methyl-azabenzenes, including compounds related to this compound, investigated internal rotations of the methyl group in various states. This research aids in understanding the π*–σ* hyperconjugation mechanism affecting the rotational barriers of these compounds (Y. Kawamura et al., 2001).
Electrochemical and Magnetic Properties : Research into phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including compounds structurally similar to this compound, shed light on their electrochemical and magnetic behaviors. These studies provide valuable data for understanding the electronic effects and antiferromagnetic interactions in such complexes (P. Amudha et al., 1999).
Structural Characterization : Structural analyses of analgesic isothiazolopyridines of Mannich base type were conducted, including derivatives of isothiazolo[5,4-b]pyridine related to this compound. These studies involved X-ray analysis and theoretical calculations to correlate molecular structure with analgesic activity (Z. Karczmarzyk et al., 2008).
Biological and Pharmacological Activities
Anticancer Activities : A study focused on synthesizing novel Mannich bases starting from a compound structurally related to this compound. These compounds were evaluated for their anticancer activities against various prostate cancer cell lines, revealing moderate cytotoxicity (S. Demirci & N. Demirbas, 2019).
Anticonvulsant and Antimicrobial Activities : Research on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including compounds similar to this compound, assessed their potential anticonvulsant and antimicrobial activities. The study revealed that some derivatives showed promising results against certain bacteria and fungi, as well as in anticonvulsant tests (M. Aytemir et al., 2004).
Antimicrobial Activity : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized, which are structurally related to this compound. These compounds showed potential antimicrobial activity in vitro against various bacterial species and fungal strains (D. S. Babu et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromopyrazol-1-yl)-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-6-2-3-8(12-11-6)13-5-7(9)4-10-13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXJTYJQNVUDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.